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Compound of Interest

Compound Name: 4-Bromothieno[3,2-c]pyridine

CAS No.: 161823-02-5

Cat. No.: B1528964

Get Quote

Executive Summary
Target Molecule: 4-Bromothieno[3,2-c]pyridine CAS Registry Number: 2871817-16-0

(analogous derivatives); Core structure derived from CAS 272-14-0 (parent). Primary

Application: Scaffold for Suzuki-Miyaura couplings; precursor for nucleophilic aromatic

substitution (

). Key Challenge: Regioselective halogenation at the C4 position (adjacent to the pyridine
nitrogen) while preserving the thiophene ring.

Retrosynthetic Analysis
The synthesis relies on exploiting the specific reactivity of the pyridine N-oxide moiety. Unlike

the parent pyridine, which is inert to nucleophilic attack, the N-oxide activates the alpha-

positions (C4 and C6) towards nucleophilic substitution by bromide ions, driven by the re-

aromatization of the system.

Strategic Disconnection:
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C4-Br Bond Formation: Achieved via the reaction of thieno[3,2-c]pyridine N-oxide with

phosphoryl bromide (

).

N-Oxidation: Oxidation of the parent thieno[3,2-c]pyridine using m-CPBA.

Core Construction: Aromatization of the commercially available 4,5,6,7-tetrahydrothieno[3,2-

c]pyridine (the Ticlopidine/Prasugrel core).
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Figure 1: Retrosynthetic pathway utilizing the N-oxide activation strategy.[1]

Detailed Synthetic Protocols
Phase 1: Aromatization of the Tetrahydro Core
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If starting from the commercially available tetrahydro hydrochloride salt, the ring must first be

fully aromatized.

Reagents: Sulfur (

), Decalin or Diphenyl ether.

Mechanism: Catalytic dehydrogenation at high temperature.

Protocol:

Mix 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (10.0 g, 72 mmol) with elemental sulfur (4.6 g,

144 mmol) in decalin (50 mL).

Heat the mixture to reflux (approx. 190°C) under a nitrogen atmosphere for 4–6 hours.

Evolution of

gas will be observed (Caution: Trap gas in NaOH solution).

Cool the reaction to room temperature.

Purification: Dilute with diethyl ether and extract with 2N HCl. The basic product moves to the

aqueous phase, leaving non-polar impurities in the organic phase.

Basify the aqueous layer with NaOH pellets to pH > 10 and extract with dichloromethane

(DCM).

Dry over

, filter, and concentrate to yield thieno[3,2-c]pyridine as a brownish oil/solid.

Yield Expectation: 60–75%.

Phase 2: N-Oxidation
This step activates the pyridine ring.

Reagents:meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
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Protocol:

Dissolve thieno[3,2-c]pyridine (5.0 g, 37 mmol) in anhydrous DCM (100 mL).

Cool the solution to 0°C in an ice bath.

Add 70% m-CPBA (10.0 g, 40.7 mmol) portion-wise over 20 minutes.

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (the N-

oxide is significantly more polar than the starting material).

Work-up: Wash the organic layer with saturated

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

Dry the organic layer over

and concentrate in vacuo.

Product:Thieno[3,2-c]pyridine 5-oxide. It is often used directly in the next step without

column chromatography if purity is >90% by NMR.

Phase 3: Regioselective Bromination (The Critical Step)
The reaction with

effects a rearrangement where the oxygen is eliminated and a bromine atom is installed at the
alpha-position (C4).

Reagents: Phosphoryl bromide (

), Toluene or 1,2-Dichloroethane (DCE), Diisopropylamine (DIPEA) - optional buffer.

Mechanism: Nucleophilic attack of the N-oxide oxygen on P, followed by nucleophilic attack

of bromide at C4 and elimination of phosphate.

Protocol:

In a dried flask under argon, dissolve thieno[3,2-c]pyridine 5-oxide (4.0 g, 26.5 mmol) in

anhydrous DCM or DCE (40 mL).
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Add

(8.3 g, 29 mmol) in one portion. (Note:

is a solid; handle in a glovebox or quickly to avoid hydrolysis).

Heat the mixture to reflux (approx. 85°C for DCE) for 2–4 hours. The solution will typically

turn dark.

Quenching: Cool to 0°C and carefully pour the reaction mixture into ice-water (100 mL).

Caution: Exothermic hydrolysis of excess

generates HBr.

Neutralize the aqueous mixture with saturated

or NaOH solution until pH ~8.

Extract with DCM (3 x 50 mL).

Purification: Flash column chromatography on silica gel.

Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

Target:4-Bromothieno[3,2-c]pyridine.

Yield Expectation: 45–60%.

Analytical Data Summary
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Parameter Specification Notes

Appearance Off-white to pale yellow solid
Darkens upon storage if not

pure.

1H NMR (CDCl3)
7.50 (d, 1H, thiophene), 7.65

(d, 1H, thiophene), 7.90 (d, 1H,

pyr), 8.35 (d, 1H, pyr)

Distinctive downfield shift of

C6/C7 protons due to Br.

MS (ESI+) m/z 213.9 / 215.9 [M+H]+
Characteristic 1:1 isotopic

pattern for Bromine.

Melting Point 92–96°C
Varies with purity/crystallization

solvent.

Mechanism of Action (Reaction Workflow)
The transformation from the N-oxide to the 4-bromo derivative follows a specific mechanistic

pathway involving the activation of the N-O bond.
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Figure 2: Mechanistic pathway for the conversion of N-oxide to 4-bromo derivative.

Safety & Troubleshooting
Critical Safety Hazards

Phosphoryl Bromide (
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): Highly corrosive and water-reactive. Releases toxic HBr gas upon contact with moisture.
Always handle in a fume hood.

Hydrogen Sulfide (

): Generated during the aromatization step with sulfur. It is a potent neurotoxin. Use a
scrubber containing bleach or NaOH.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield in Step 1 Incomplete dehydrogenation

Increase temperature (use

diphenyl ether) or switch to

Pd/C catalyst in refluxing p-

cymene.

No Reaction in Step 3 Hydrolyzed Use fresh reagent. Ensure

solvent is strictly anhydrous.

Polybromination Excess reagent or high temp

Control stoichiometry strictly

(1.1 eq). Monitor reaction by

LCMS.

Isomer Formation Attack at C6 or C7

The C4 position is

electronically favored, but C6

isomers can form. Separate via

chromatography (C4 isomer is

usually less polar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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